molecular formula C10H7ClN2O2 B2728180 2-Chloro-7-methyl-8-nitroquinoline CAS No. 90767-44-5

2-Chloro-7-methyl-8-nitroquinoline

Cat. No. B2728180
CAS RN: 90767-44-5
M. Wt: 222.63
InChI Key: XFUHCSVSJWYTPN-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-8-nitroquinoline is a chemical compound with the CAS Number: 90767-44-5 . It is a powder at room temperature . The molecular weight of this compound is 222.63 .


Synthesis Analysis

The synthesis of 7-Methyl-8-nitroquinoline involves a two-step process from m-Toluidine . The first step is the Skraup synthesis, which produces a mixture of 7- and 5-methylquinoline in a 2:1 ratio . The second step is a nitration reaction using nitric acid and sulfuric acid without further purification . This reaction selectively produces 7-methyl-8-nitroquinoline .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)12-9(7)10(6)13(14)15/h2-5H,1H3 . The InChI key for this compound is XFUHCSVSJWYTPN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Skraup synthesis and subsequent nitration reaction are the key chemical reactions involved in the synthesis of 7-Methyl-8-nitroquinoline . The Skraup synthesis produces a mixture of 7- and 5-methylquinoline, which is then used for a nitration reaction using nitric acid and sulfuric acid .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 222.63 . The melting point of this compound is between 133-134 degrees Celsius .

Scientific Research Applications

Synthesis and Prodrug Systems

2-Chloro-7-methyl-8-nitroquinoline and its derivatives have been explored in the synthesis of novel compounds. For instance, a range of 2-aryl-5-nitroquinolines were synthesized as potential prodrug systems, investigating their bioreductive activation capabilities (Couch et al., 2008).

Nucleophilic Displacement Studies

The compound has been used in studies focusing on vicarious nucleophilic substitution of hydrogen (VNS) in electron-deficient nitroquinolines. This research characterized the properties of new products and provided insights into the nitro/nitroso conversion within VNS reactions (Wantulok et al., 2021).

Antibacterial Activity

Some studies have synthesized derivatives of this compound to assess their antibacterial activity. For instance, new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives demonstrated promising activity against specific bacterial strains (Kayirere et al., 1998).

Reaction Mechanism Analysis

Research into the reaction mechanisms of 2-chloromethylquinoline derivatives has been conducted, exploring various alkylation processes and their outcomes. This type of research provides fundamental insights into chemical reactivity and potential applications (Nishikawa et al., 1980).

Synthesis of Novel Heterocycles

The compound has been instrumental in synthesizing various novel heterocycles, including pyrroloquinolines and other complex structures. These syntheses contribute to the development of new pharmaceuticals and materials (Roberts et al., 1997).

Safety and Hazards

The safety data sheet for 7-Methyl-8-nitroquinoline indicates that it causes skin irritation and serious eye irritation. It is also suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Future research and development of new quinoline derivatives are important, as these compounds demonstrate promising activity .

Mechanism of Action

Target of Action

Quinoline derivatives, to which this compound belongs, are known to interact with a wide range of biological targets .

Mode of Action

Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially alter the function of their biological targets, leading to changes in cellular processes.

Biochemical Pathways

Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . These activities suggest that 2-Chloro-7-methyl-8-nitroquinoline may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (22263) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

Given the broad bio-responses of quinoline derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-chloro-7-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)12-9(7)10(6)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUHCSVSJWYTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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